molecular formula C9H17NO2 B13541298 2-Amino-4-cyclopropyl-3,3-dimethylbutanoic acid

2-Amino-4-cyclopropyl-3,3-dimethylbutanoic acid

Cat. No.: B13541298
M. Wt: 171.24 g/mol
InChI Key: DRGFYRZBGUEAHS-UHFFFAOYSA-N
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Description

2-Amino-4-cyclopropyl-3,3-dimethylbutanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) attached to a butanoic acid backbone, with a cyclopropyl and two methyl groups as substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-cyclopropyl-3,3-dimethylbutanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor, such as 2-amino-3,3-dimethylbutanoic acid, with a cyclopropyl-containing reagent under basic conditions. The reaction typically requires the use of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar alkylation reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-cyclopropyl-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Reagents such as acyl chlorides or anhydrides can be used in the presence of a base like pyridine or triethylamine.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

2-Amino-4-cyclopropyl-3,3-dimethylbutanoic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a precursor for the synthesis of biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-4-cyclopropyl-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl and methyl groups may influence the compound’s binding affinity and specificity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3,3-dimethylbutanoic acid: A leucine derivative with similar structural features but lacking the cyclopropyl group.

    2-Amino-4-methylpentanoic acid: Another amino acid with a different alkyl substituent.

Uniqueness

2-Amino-4-cyclopropyl-3,3-dimethylbutanoic acid is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, binding affinity, and specificity in various applications.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

2-amino-4-cyclopropyl-3,3-dimethylbutanoic acid

InChI

InChI=1S/C9H17NO2/c1-9(2,5-6-3-4-6)7(10)8(11)12/h6-7H,3-5,10H2,1-2H3,(H,11,12)

InChI Key

DRGFYRZBGUEAHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1CC1)C(C(=O)O)N

Origin of Product

United States

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